ASN007 -

ASN007

Catalog Number: EVT-260212
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASN007, a novel oral ERK inhibitor, shows robust antitumor activity in RAS mutant cancer models. with low single-digit nM IC50 values. ASN007 showed a slow dissociation rate (long target residence time) as compared to several other known ERK inhibitors. In mechanistic cell-based assays, ASN007 inhibited the phosphorylation of ERK1/2 substrates such as RSK1, FRA1, and Elk1 in various cell lines. ASN007 showed single-digit nanomolar antiproliferative activity that was selective for MAPK-pathway dependent cancer cell lines.
Synthesis Analysis

Methods and Technical Details

The synthesis of ASN007 involves a multi-step process that integrates various organic chemistry techniques. The key steps include:

  1. Formation of the Imidazole Ring: This is typically achieved through cyclization reactions involving appropriate precursors.
  2. Amine Coupling: The introduction of the amino side chain is accomplished via coupling reactions, often utilizing coupling agents to facilitate the reaction between the amine and carboxylic acid components.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to obtain high purity levels necessary for biological testing.

Detailed synthetic pathways are often proprietary, but the methods used are consistent with standard practices in medicinal chemistry for developing kinase inhibitors .

Molecular Structure Analysis

Structure and Data

ASN007's molecular structure features several key functional groups that contribute to its biological activity:

  • Imidazole Ring: Essential for binding to the target kinases.
  • Pyrimidine and Tetrahydropyran Moieties: These structures enhance solubility and bioavailability.
  • Chloro and Fluoro Substituents: These halogen substitutions are critical for increasing potency and selectivity against ERK1/2.

The compound has a molecular weight of approximately 396.87 g/mol, with a calculated LogP indicating favorable lipophilicity for oral bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

ASN007 primarily functions through competitive inhibition of ERK1/2 kinases, which are pivotal in cell signaling pathways that regulate cell proliferation and survival. In biochemical assays, ASN007 exhibited half-maximal inhibitory concentration (IC50) values of 2 nM against both ERK1 and ERK2, showcasing its potent inhibitory effects.

In cellular models, treatment with ASN007 led to a dose-dependent reduction in phosphorylation levels of downstream targets such as ribosomal S6 kinase 1 (RSK1) and FRA-1, indicating effective blockade of the ERK signaling pathway. The compound has also been shown to induce cell cycle arrest in the G0/G1 phase, further contributing to its antiproliferative effects .

Mechanism of Action

Process and Data

ASN007 exerts its therapeutic effects by selectively inhibiting the activity of ERK1/2 kinases. This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in various cancers due to mutations in upstream components like RAS or BRAF.

In preclinical studies, ASN007 demonstrated enhanced efficacy when combined with phosphoinositide 3-kinase inhibitors, suggesting a synergistic effect that could be leveraged in combination therapies for more effective cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ASN007 is typically presented as a white to off-white solid.
  • Solubility: The compound shows good solubility in organic solvents, which aids in formulation for oral delivery.

Chemical Properties

  • Stability: ASN007 exhibits stability under physiological conditions, making it suitable for therapeutic applications.
  • pKa Values: The compound's pKa values suggest it can exist in both protonated and deprotonated forms depending on the pH of the environment, which influences its pharmacokinetic properties.

Relevant data from studies indicate that ASN007 maintains activity across a range of concentrations in vitro while demonstrating low toxicity profiles compared to other kinase inhibitors .

Applications

Scientific Uses

ASN007 is primarily being investigated for its potential applications in oncology, particularly for treating cancers characterized by RAS or BRAF mutations. Its selective inhibition of ERK1/2 positions it as a promising candidate for targeted therapy in resistant cancer types, including:

  • Melanoma: Particularly those harboring BRAF V600E mutations.
  • Colorectal Cancer: Especially in cases where RAS mutations are present.
  • Lymphomas: Demonstrating efficacy across various histological subtypes.

Additionally, ongoing research aims to explore combination therapies involving ASN007 with other targeted agents to enhance therapeutic outcomes in resistant cancer models .

Introduction to ERK1/2 Inhibition in Oncogenic Signaling

Role of the RAS/RAF/MEK/ERK Pathway in Tumorigenesis

The RAS/RAF/MEK/ERK cascade—a conserved mitogen-activated protein kinase (MAPK) signaling pathway—serves as a master regulator of cellular proliferation, survival, and differentiation. Genetic alterations in this pathway occur in ~30% of human cancers, with KRAS mutations dominating in pancreatic (70%), colorectal (40%), and non-small cell lung cancers (NSCLC; 35%), and BRAF V600E mutations prevalent in melanoma (50-60%) [2] [5] [6]. Oncogenic activation typically stems from:

  • Gain-of-function mutations in RAS (e.g., G12C, G13D, Q61K) or BRAF (V600E)
  • Upstream receptor tyrosine kinase hyperactivation
  • Feedback reactivation following BRAF/MEK inhibition [2] [3]

ERK1/2, the terminal kinases in this pathway, phosphorylate >200 cytoplasmic/nuclear substrates (e.g., RSK1, FRA1, Elk1). This drives cell cycle progression via cyclin D1 upregulation and confers apoptosis resistance—establishing ERK1/2 as critical nodes for therapeutic intervention [2] [5].

Rationale for Targeting ERK1/2 in RAS/RAF-Driven Cancers

Despite clinical success with BRAF/MEK inhibitors in BRAF-mutant melanoma, intrinsic/acquired resistance remains pervasive. Key resistance mechanisms include:

  • Reactivation of ERK signaling via RAS mutations, BRAF splicing, or MEK alterations (observed in >80% of resistant cases) [2] [6]
  • Parallel pathway activation (e.g., PI3K/AKT) sustaining survival signals [2]
  • EGFR-dependent ERK reactivation in EGFR-mutant NSCLC post-TKI therapy [3]

ERK inhibitors circumvent upstream resistance by:

  • Blocking all substrate phosphorylation regardless of RAF/MEK activation status
  • Preventing compensatory feedback loops induced by MEK inhibition
  • Targeting "bypass" resistance mechanisms via ERK dependency [2] [3] [6]Preclinical data confirm sustained ERK activation in resistant tumors, with phospho-ERK levels increasing significantly post-EGFR TKI treatment in NSCLC patients (p<0.05) [3].

ASN007 Within the Landscape of ERK Inhibitors: Comparative Context with Ulixertinib and Ravoxertinib

ASN007 (ERK-IN-3) is an orally bioavailable, reversible ATP-competitive ERK1/2 inhibitor distinguished by its biochemical potency and selectivity. Unlike first-generation inhibitors, ASN007 achieves low single-digit nM IC50 values against both ERK1 and ERK2 (2 nM), outperforming ulixertinib (BVD-523; ERK1: 8 nM, ERK2: 3 nM) and ravoxertinib (GDC-0994) in cellular assays [1] [2] [7].

Table 1: Comparative Biochemical Profiles of Clinical-Stage ERK Inhibitors

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)Selectivity (Kinases Inhibited >75% at 1 µM)
ASN007225/335 kinases (ERK1/2 + CMGC/CAMK members)
Ulixertinib8312/335 kinases
RavoxertinibNot reported1.1Not reported

ASN007's selectivity was validated across 335 kinases, with >75% inhibition observed for only ERK1/2 and few CMGC/CAMK subfamily members. Off-target effects on CDK2, CDK4, GSK3, or PRDK1 were undetectable in cellular assays—contrasting with broader off-target activity seen in earlier inhibitors [2] [7]. Mechanistically, ASN007 promotes rapid (15-min) and durable (72-hr) suppression of pRSK1 and pFRA1, inducing G0/G1 cell-cycle arrest [2].

Properties

Product Name

ASN007

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

ASN007; ASN-007; ASN 007;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.